3-(Aminomethyl)-1-ethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-1-ethylpiperidin-4-amine is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are widely used in drug design due to their biological activity and structural versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-ethylpiperidin-4-amine can be achieved through several methods. One common approach involves the reductive amination of piperidine derivatives. This process typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon . The reaction conditions often include a solvent like methanol or ethanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product . The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-ethylpiperidin-4-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products
The major products formed from these reactions include amides, ketones, and various substituted piperidine derivatives .
Scientific Research Applications
3-(Aminomethyl)-1-ethylpiperidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1-ethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: Contains a pyridine ring instead of a piperidine ring, leading to different chemical properties and biological activities.
N-(3-Aminomethyl)benzylacetamidine: Similar structure but with a benzyl group, affecting its interaction with molecular targets.
Uniqueness
3-(Aminomethyl)-1-ethylpiperidin-4-amine is unique due to its specific piperidine structure, which provides a balance of hydrophilicity and hydrophobicity, making it versatile for various applications . Its ability to undergo multiple types of chemical reactions also enhances its utility in synthetic chemistry .
Properties
Molecular Formula |
C8H19N3 |
---|---|
Molecular Weight |
157.26 g/mol |
IUPAC Name |
3-(aminomethyl)-1-ethylpiperidin-4-amine |
InChI |
InChI=1S/C8H19N3/c1-2-11-4-3-8(10)7(5-9)6-11/h7-8H,2-6,9-10H2,1H3 |
InChI Key |
BFUUGWKTMQRESV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C(C1)CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.